molecular formula C6H3BrF2O B155040 6-Bromo-2,3-difluorophenol CAS No. 186590-23-8

6-Bromo-2,3-difluorophenol

Cat. No. B155040
M. Wt: 208.99 g/mol
InChI Key: OGUIGADGRYKQTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds is a topic of interest in the field of organic chemistry. For instance, the total synthesis of a complex brominated natural product is described, starting from a brominated and dimethoxy-substituted phenylmethanol, which could be related to the synthesis strategies for 6-Bromo-2,3-difluorophenol . Additionally, the synthesis of pyridine derivatives through carbon-carbon coupling, which includes brominated and difluorinated phenyl groups, provides insight into potential synthetic routes that could be adapted for 6-Bromo-2,3-difluorophenol .

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can be determined using techniques such as X-ray diffraction (XRD) and computational methods like density functional theory (DFT). The paper on pyridine derivatives demonstrates the use of XRD and DFT to analyze the structure of brominated and difluorinated compounds, which is relevant to understanding the molecular structure of 6-Bromo-2,3-difluorophenol .

Chemical Reactions Analysis

The reactivity of brominated and fluorinated compounds is an important aspect of their chemistry. The paper on 2-bromo-3,4,5,6-tetrafluorophenyllithium discusses its stability and reactions with various reagents, providing a basis for understanding the reactivity of 6-Bromo-2,3-difluorophenol . The study of the reaction of bromodifluoromethyl-triphenylphosphonium bromide with elemental bromine also contributes to the knowledge of how bromine and fluorine substituents can affect chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by their substituents. The papers do not directly address the properties of 6-Bromo-2,3-difluorophenol, but they do provide data on related compounds. For example, the organothallium compounds paper discusses the formation of pentafluorophenyl derivatives, which can shed light on the influence of fluorine substituents on the properties of aromatic compounds . The nonlinear optical properties and chemical reactivity of the synthesized pyridine derivatives also offer insights into the potential properties of 6-Bromo-2,3-difluorophenol .

Scientific Research Applications

Synthesis of Liquid Crystals

  • Application in Liquid Crystal Synthesis : 6-Bromo-2,3-difluorophenol has been utilized in the synthesis of liquid crystals. Research on 2,3-difluoro tolane allyloxy-based liquid crystals, which involved 4-bromo-2,3-difluorophenol as the starting material, demonstrated the potential of these compounds for applications in fast response displays and liquid crystal photonic devices due to their large negative dielectric anisotropy and high birefringence (Li, An, Chen, & Chen, 2015).

Organic Synthesis and Spectroscopic Analysis

  • Role in Organic Synthesis : This compound has been used in organic synthesis, particularly in the preparation of various liquid crystals and other organic compounds. Its properties, like those of its analogs, have been analyzed using techniques like infrared spectroscopy (IR), mass spectroscopy (MS), and nuclear magnetic resonance (NMR) (Chen, An, Li, Chen, & Chen, 2016).

Research on Photolabile Protecting Groups

  • Photolabile Protecting Groups for Aldehydes and Ketones : 6-Bromo-2,3-difluorophenol has been studied in the context of photoremovable protecting groups. The compound Bhc-diol, which includes 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin, has been demonstrated to be effective under simulated physiological conditions as a photoremovable protecting group for aldehydes and ketones (Lu, Fedoryak, Moister, & Dore, 2003).

Analysis in Chemical Physics

  • Study in Chemical Physics : 6-Bromo-2,3-difluorophenol and its derivatives have been subjects of interest in the field of chemical physics, particularly in studying their molecular structure, NMR, and vibrational spectral analysis. These studies provide insights into the properties of such compounds and their potential applications in various scientific fields (Subramanian, Anbarasan, & Manimegalai, 2009).

Safety And Hazards

Safety data sheets indicate that 6-Bromo-2,3-difluorophenol may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-2,3-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUIGADGRYKQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589933
Record name 6-Bromo-2,3-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-difluorophenol

CAS RN

186590-23-8
Record name 6-Bromo-2,3-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Á Mourelle-Insua, M López-Iglesias… - The Journal of …, 2016 - ACS Publications
Two independent enzymatic strategies have been developed toward the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines. With that purpose a series of racemic …
Number of citations: 16 pubs.acs.org
JF Bower, P Szeto, T Gallagher - Organic Letters, 2007 - ACS Publications
1,2-Cyclic sulfamidates undergo efficient and regiospecific nucleophilic cleavage with 2-bromophenols (and related anilines and thiophenols), followed by Pd(0)-mediated amination to …
Number of citations: 124 pubs.acs.org
MK Parai, G Panda - Tetrahedron Letters, 2009 - Elsevier
A series of 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives 8a–g were synthesized via- a copper-catalyzed intramolecular N-aryl amination reaction on substituted 2-(2-…
Number of citations: 81 www.sciencedirect.com
A Mal, IA Wani, G Goswami… - The Journal of Organic …, 2018 - ACS Publications
Novel 3,4-dihydro-1,4-benzoxazine derivatives have been synthesized by an efficient and simple method in excellent enantio- and diastereospecificity (ee > 99%, de > 99%). The …
Number of citations: 32 pubs.acs.org
JI Andrés, J Alcázar, JM Cid, M De Angelis… - Journal of medicinal …, 2012 - ACS Publications
The synthesis and in vitro and in vivo evaluation of a new series of 7-(phenylpiperidinyl)-1,2,4-triazolo[4,3-a]pyridines, which were conveniently radiolabeled with carbon-11, as …
Number of citations: 65 pubs.acs.org
J Koerts, MMC Velraeds, AEMF Soffers… - Chemical research in …, 1997 - ACS Publications
In a previous study, the in vivo cytochrome P450-catalyzed regioselectivity of aromatic ring hydroxylation for a series of (poly)fluorobenzenes could be quantitatively predicted by the …
Number of citations: 18 pubs.acs.org
Á Mourelle Insua - 2019 - digibuo.uniovi.es
Esta Tesis Doctoral se engloba dentro del campo de la Biocatálisis, disciplina que estudia el empleo de enzimas como catalizadores de reacciones químicas que generalmente se …
Number of citations: 0 digibuo.uniovi.es

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